molecular formula C4H5ClN6O2 B8577526 5-Chloro-6-hydrazinyl-3-nitropyrazin-2-amine CAS No. 87591-70-6

5-Chloro-6-hydrazinyl-3-nitropyrazin-2-amine

Cat. No.: B8577526
CAS No.: 87591-70-6
M. Wt: 204.57 g/mol
InChI Key: VPHMCQBSFFVPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-hydrazinyl-3-nitropyrazin-2-amine is a useful research compound. Its molecular formula is C4H5ClN6O2 and its molecular weight is 204.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87591-70-6

Molecular Formula

C4H5ClN6O2

Molecular Weight

204.57 g/mol

IUPAC Name

5-chloro-6-hydrazinyl-3-nitropyrazin-2-amine

InChI

InChI=1S/C4H5ClN6O2/c5-1-3(10-7)9-2(6)4(8-1)11(12)13/h7H2,(H3,6,9,10)

InChI Key

VPHMCQBSFFVPTI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)NN)Cl)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 300 ml of ethanol was added 7.4 g (0.22 mole) of a 95% hydrazine solution. This solution was cooled to 10° and with stirring 20.9 g (0.1 mole) of 5,6-dichloro-3-nitropyrazinamine (l) was added portionwise. A dark precipitate formed immediately and the suspension was stirred for 1 hour at room temperature. The mixture was filtered and the resulting solid washed with ethanol, water, ethyl acetate, ethanol and air dried to afford 18.0 g (88%) of the desired hydrazine as a brown solid, m.p. 220°; ms:m/e 205. This solid was treated with acetone to form the isopropylidene derivative, m.p. 245°-246° (dec.).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.